1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, also known by its Chemical Abstracts Service number 58113-30-7, is a synthetic compound characterized by the presence of a chloropropoxy group and a methoxyphenyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.
The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves several steps:
The synthesis may also involve recrystallization steps to purify the final product, ensuring high analytical purity suitable for further applications .
The molecular formula of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is C12H15ClO3. The structure features:
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 can participate in various chemical reactions typical for ketones, including nucleophilic additions and substitutions. Its chloropropoxy group may also engage in substitution reactions under appropriate conditions.
The compound's reactivity can be influenced by factors such as solvent choice, temperature, and concentration. For example, reactions involving this compound often use polar aprotic solvents like acetonitrile to facilitate nucleophilic attack on the carbonyl carbon .
The mechanism of action for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 primarily revolves around its role as a precursor in synthesizing biologically active molecules. Its structure allows it to interact with biological targets in a manner similar to other ketones and phenolic compounds.
In biological systems, such compounds may act by inhibiting specific enzymes or receptors involved in disease processes. For instance, derivatives of this compound have been studied for their ability to inhibit tyrosine kinases, which are critical in cancer cell signaling pathways .
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has significant applications in medicinal chemistry:
This compound exemplifies how synthetic organic chemistry can contribute to drug development and therapeutic innovations across various medical fields.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated organic compound featuring selective replacement of three hydrogen atoms with deuterium at specific molecular positions. This isotopologue serves as a critical synthetic intermediate in the production of deuterium-labeled pharmaceuticals, most notably the antipsychotic agent Iloperidone. Its molecular structure integrates a chloropropoxy chain, a methoxy group, and a deuterated acetyl moiety on a phenyl ring scaffold. The deliberate deuteration confers distinct physicochemical and metabolic properties compared to its non-deuterated counterpart, aligning with strategic approaches in modern drug development to optimize pharmacokinetic profiles. As a stable isotope-labeled compound, it bridges synthetic chemistry, analytical science, and pharmaceutical innovation [2] [8].
The compound exhibits the systematic chemical name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, with alternative designations including 3-(4-Acetyl-2-methoxyphenoxy)propyl-d3 Chloride and 1-[4-(3-Chloropropoxy)-3-(methoxy-d3)phenyl]ethanone, reflecting variability in deuterium placement interpretation. Its molecular formula is unambiguously established as C₁₂H₁₂D₃ClO₃, with a molecular weight of 245.72 g/mol (or 242.70 g/mol in non-standardized reports) [2] [5] [8].
Table 1: Nomenclature and Molecular Specifications
Property | Specification |
---|---|
Systematic Name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 |
Synonyms | 3-(4-Acetyl-2-Methoxyphenoxy)propyl-d3 Chloride; 1-[4-(3-Chloropropoxy)-3-(Methoxy-d3)phenyl]ethanone |
CAS Numbers | 1071167-68-4 (predominant); 1071167-86-4 (alternate) |
Molecular Formula | C₁₂H₁₂D₃ClO₃ |
Molecular Weight | 245.72 g/mol (standardized); 242.70 g/mol (variant) |
Appearance | White crystalline solid |
Solubility Profile | Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol |
Deuterium substitution occurs specifically at the methoxy (-OCH₃) group, resulting in a -OCD₃ moiety, as confirmed by the synonym 1-[4-(3-Chloropropoxy)-3-(methoxy-d3)phenyl]ethanone [2] [5]. This strategic labeling targets a metabolically vulnerable site, leveraging the kinetic isotope effect. The compound presents as a white crystalline solid under standard conditions [1] [8]. Its solubility profile encompasses common organic solvents including acetone, chloroform, dichloromethane, ethyl acetate, and methanol, facilitating its use in synthetic processes [1] [8].
Table 2: Solubility Characteristics in Organic Solvents
Solvent | Solubility |
---|---|
Acetone | High |
Chloroform | High |
Dichloromethane | High |
Ethyl Acetate | High |
Methanol | Moderate to High |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, fundamentally alters molecular properties through the deuterium kinetic isotope effect (DKIE). This phenomenon arises because the carbon-deuterium (C-D) bond exhibits greater stability compared to the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy and higher activation energy for cleavage. The primary DKIE (kH/kD) typically ranges between 2-10 for metabolic reactions, directly reducing the rate of enzymatic cleavage at deuterated sites [3] [6].
In pharmaceutical applications, deuteration of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 serves dual purposes:
Analytically, deuterated compounds like this serve as indispensable internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical behavior but distinct mass shift (Δm/z = +3) allows accurate quantification of non-deuterated analogs in biological matrices, correcting for extraction efficiency and ionization variability during bioanalysis [7].
Deuterium incorporation in bioactive molecules originated in the early 1960s with d₂-tyramine and d₃-morphine investigations. The landmark approval of deutetrabenazine (Austedo®) by the FDA in 2017 validated deuteration as a viable drug development strategy, demonstrating superior pharmacokinetics over tetrabenazine for Huntington's disease-associated chorea [3] . This "deuterium switch" approach subsequently yielded approvals for:
Table 3: Evolution of Deuterated Pharmaceuticals and Key Technologies
Time Period | Key Milestone | Impact on Compound Development |
---|---|---|
1960s | Synthesis of d₂-tyramine, d₃-morphine | Proof-of-concept for deuterium incorporation in bioactive molecules |
Early 2000s | Advent of advanced H/D exchange catalysts | Enabled efficient deuteration of complex scaffolds |
2017 | FDA approval of deutetrabenazine | Validated "deuterium switch" strategy clinically and commercially |
2021-2022 | Approval of donafenib (China) and deucravacitinib (FDA) | Established de novo deuteration in drug discovery |
2020s | Development of electrochemical/photochemical deuteration methods | Improved access to site-selectively deuterated intermediates |
Within this evolving landscape, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 emerged as a specialized intermediate for Iloperidone derivatives, reflecting the broader trend toward deuterated antipsychotics. Its synthesis leverages modern catalytic deuteration or deuterated building block approaches, though challenges persist in achieving cost-effective, regiospecific labeling at scale. Current clinical pipelines contain over 15 deuterated drug candidates, underscoring the sustained relevance of such intermediates [3] [6].
Manufacturing this compound demands specialized infrastructure due to the high cost of deuterium precursors and stringent isotopic purity requirements (typically ≥95%). Suppliers like BOC Sciences, TRC, and Alfa Chemistry offer gram-scale quantities at premium pricing (e.g., $1230/50mg), reflecting these synthesis and purification challenges [1] [5] [8]. Future advances in catalytic deuterium incorporation and continuous flow synthesis may enhance accessibility for research and development.
Table 4: Commercial Availability and Specifications
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | C379717 | Not specified | 50 mg | $1230 |
BOC Sciences | Not specified | 95% | Inquire | Inquire |
Alfa Chemistry | ACM1071167864 | Not specified | Custom | Quote-based |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3